molecular formula C18H17FN2O3 B2576882 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide CAS No. 922001-45-4

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide

Cat. No. B2576882
CAS RN: 922001-45-4
M. Wt: 328.343
InChI Key: ARQYGWGHXVZNKL-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide, also known as TRO19622, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide and related compounds play a significant role in organocatalysis and asymmetric synthesis. For instance, the organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines, including derivatives similar to the compound , has been developed. This reaction, facilitated by bifunctional Cinchona alkaloid-derived thiourea catalysts, yields various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields, diastereo-, and enantioselectivities. Such advancements underscore the importance of these compounds in creating chiral centers and enhancing the arsenal of asymmetric synthetic methods (Bing Li, Ye Lin, & D. Du, 2019).

Pharmacophores in Medicinal Chemistry

Compounds structurally related to this compound serve as crucial pharmacophores in the development of novel therapeutic agents. Their structural motifs are recognized for their relevance in designing drugs aimed at treating neurological disorders, cancers, and infectious diseases. For example, the dibenzo[b,f][1,4]oxazepine scaffold is integral to the synthesis of fluorobenzamides with promising antimicrobial analogs. These compounds, featuring fluorine atoms in strategic positions, exhibit enhanced antimicrobial activity, highlighting the scaffold's potential in contributing to the discovery of new antibiotics (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-2-21-8-9-24-16-7-6-14(11-15(16)18(21)23)20-17(22)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQYGWGHXVZNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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